
CGP46381
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of CGP 46381 involves several steps, starting with the preparation of the phosphinic acid derivative. The synthetic route typically includes the following steps:
Formation of the phosphinic acid core: This involves the reaction of cyclohexylmethyl chloride with triethyl phosphite to form cyclohexylmethylphosphonic acid.
Introduction of the aminopropyl group: The cyclohexylmethylphosphonic acid is then reacted with 3-aminopropyl chloride under basic conditions to yield (3-Aminopropyl)(cyclohexylmethyl)phosphinic acid.
Analyse Chemischer Reaktionen
CGP 46381 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Die Aminopropylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Oxidations- und Reduktionsreaktionen: Die Phosphinsäureeinheit kann zu Phosphonsäurederivaten oxidiert oder zu Phosphinderivaten reduziert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind starke Säuren oder Basen zur Hydrolyse, Oxidationsmittel wie Wasserstoffperoxid zur Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid zur Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Inhibition of Myopia Development
Case Study: Form-Deprivation Myopia in Guinea Pigs
A significant body of research has demonstrated the effectiveness of CGP46381 in inhibiting form-deprivation myopia (FDM) in animal models. A study conducted on guinea pigs involved administering subconjunctival injections of this compound at varying concentrations (0.2% and 2%) over an 11-day period. The results indicated that the higher concentration significantly inhibited the development of myopia compared to saline controls, with measured differences in ocular refraction and axial length showing statistical significance (P < 0.01) .
Treatment Group | Ocular Refraction (D) | Axial Length Elongation (mm) | Vitreous Chamber Depth Elongation (mm) |
---|---|---|---|
Saline | -4.33 ± 0.67 | 0.13 ± 0.02 | 0.08 ± 0.01 |
0.2% this compound | -3.92 ± 0.72 | 0.11 ± 0.02 | 0.07 ± 0.01 |
2% this compound | -1.08 ± 0.40 | 0.03 ± 0.01 | 0.02 ± 0.01 |
The study concluded that this compound effectively inhibits FDM in guinea pigs, suggesting its potential as a therapeutic agent for managing myopia in humans .
Cancer Treatment
Case Study: Bladder Cancer
Recent findings have highlighted the role of this compound in enhancing the efficacy of cisplatin, a common chemotherapeutic agent, against bladder cancer cells that express androgen receptors (AR). In vitro experiments demonstrated that treatment with this compound, alongside GABA B receptor knockdown, significantly increased the cytotoxic effects of cisplatin on these cancer cells . This suggests that GABA B receptor antagonism may represent a novel strategy for overcoming drug resistance in certain cancer subtypes.
Neuroprotection and Cognitive Function
Research Insights
This compound's impact on cognitive functions has been investigated through various studies focusing on its neuroprotective properties. It has been shown to modulate neuronal activity and improve spatial learning and memory retention in rodent models . The compound's ability to antagonize GABA B receptors is believed to contribute to enhanced synaptic plasticity and cognitive performance.
Wirkmechanismus
CGP 46381 exerts its effects by selectively binding to and antagonizing gamma-aminobutyric acid type B receptors. This antagonism blocks the inhibitory effects of gamma-aminobutyric acid on neuronal activity, leading to increased neuronal excitability and synaptic transmission . The molecular targets of CGP 46381 are the gamma-aminobutyric acid type B receptors, which are G-protein-coupled receptors involved in modulating neurotransmitter release and synaptic plasticity .
Vergleich Mit ähnlichen Verbindungen
CGP 46381 ist einzigartig unter den Antagonisten des Gamma-Aminobuttersäure-Rezeptors vom Typ B aufgrund seiner hohen Selektivität und Hirndurchlässigkeit. Zu den ähnlichen Verbindungen gehören:
Phaclofen: Ein weiterer Antagonist des Gamma-Aminobuttersäure-Rezeptors vom Typ B, jedoch mit geringerer Hirndurchlässigkeit.
Saclofen: Ein Antagonist des Gamma-Aminobuttersäure-Rezeptors vom Typ B mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.
CGP 46381 zeichnet sich durch seinen potenten und selektiven Antagonismus von Gamma-Aminobuttersäure-Rezeptoren vom Typ B aus, was es zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung macht .
Biologische Aktivität
CGP46381 is a selective antagonist of the GABA_B receptor, a subtype of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It is known for its ability to penetrate the brain effectively, making it a valuable compound for research in various neurological contexts. The compound has garnered attention for its potential applications in treating conditions such as epilepsy and certain types of cancer, as well as its role in modulating neuronal excitability.
- Chemical Name: (3-Aminopropyl)(cyclohexylmethyl)phosphinic acid
- Molecular Formula: C10H22NO2P
- CAS Registry Number: 123691-14-5
- IC50 Value: 4.9 μM, indicating its potency as a GABA_B receptor antagonist .
This compound operates primarily by blocking GABA_B receptors, which are involved in various physiological processes, including neuronal inhibition and modulation of neurotransmitter release. By inhibiting these receptors, this compound can alter synaptic transmission and neuronal excitability, making it a critical tool for studying GABAergic signaling pathways.
Effects on Neuronal Cells
- Cytotoxicity in Cancer Cells:
- Neuronal Excitability:
- Calcium Regulation:
Case Studies and Experimental Findings
Table 1: Summary of Biological Effects of this compound
Research Implications
The biological activity of this compound highlights its potential as a therapeutic agent in various fields:
- Neurology: Its ability to modulate GABA_B receptor activity makes it a candidate for treating epilepsy and other neurological disorders where GABAergic dysfunction is implicated.
- Oncology: The findings regarding its role in enhancing chemotherapy efficacy suggest possible applications in cancer treatment strategies.
- Vision Science: The inhibition of myopia development indicates broader implications for ocular health and vision correction therapies.
Eigenschaften
IUPAC Name |
3-aminopropyl(cyclohexylmethyl)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h10H,1-9,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOESDNIUAWGCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CP(=O)(CCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154065 | |
Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123691-14-5 | |
Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123691145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.